molecular formula C21H17N3O5S B2953667 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797603-62-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2953667
CAS RN: 1797603-62-3
M. Wt: 423.44
InChI Key: CCYFXYMCKWATKN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxadiazole ring, a phenyl ring, and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. A phenyl group or phenyl ring is a cyclic group of atoms with the formula C6H5. Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2).

Scientific Research Applications

Synthetic Applications

Cascade Reactions for Constructing Sulfonylbenzo[b]furans : The compound has been explored in the context of synthetic chemistry, particularly in copper/silver-mediated cascade reactions. These reactions facilitate the construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates. This method provides an efficient way to access a series of products through a one-step process involving protodecarboxylation, C-S bond formation, and C-O bond formation under mild conditions (Hongshuang Li & Gang Liu, 2014).

Pharmacological Applications

Antimicrobial and Anticancer Activities : Derivatives related to the compound have shown valuable biological effects, including antimicrobial and anticancer activities. For example, 1,3,4-oxadiazoles, sharing a core structural motif with the compound , have been synthesized and evaluated for their antimicrobial properties against various pathogens (E. Jafari et al., 2017).

Antioxidant and Antiurease Activities : Additionally, the compound's structural analogs have been investigated for their antibacterial, antiurease, and antioxidant activities. These studies have demonstrated that certain derivatives exhibit effective antiurease and antioxidant properties, suggesting potential applications in managing oxidative stress and urease-related disorders (B. B. Sokmen et al., 2014).

Metabolic Studies

Gut Microbial Metabolites Identification : Research has also delved into understanding the metabolic processes of synthetic nitric oxide-releasing derivatives, which are structurally related to the compound. These studies aim to uncover the metabolic pathways and potential pharmacokinetic properties of these compounds, highlighting their prospective use as anticancer agents (Donggeng Wang et al., 2014).

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-30(26,16-7-8-18-15(12-16)9-11-28-18)24-17-5-2-1-4-14(17)13-20-22-21(23-29-20)19-6-3-10-27-19/h1-8,10,12,24H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFXYMCKWATKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

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